molecular formula C22H22N4OS2 B460151 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetamide CAS No. 488725-33-3

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetamide

Cat. No. B460151
CAS RN: 488725-33-3
M. Wt: 422.6g/mol
InChI Key: BLVXDJCPCWXDPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H22N4OS2 and its molecular weight is 422.6g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thiophene Analogues in Scientific Research

Thiophene derivatives, including compounds structurally related to the one you're interested in, have been explored for their potential in various scientific applications. For instance, Ashby et al. (1978) synthesized thiophene analogues of carcinogens to evaluate their carcinogenic potential, providing insights into the structural activity relationships of thiophene compounds and their effects on biological systems (Ashby et al., 1978). Such studies contribute to understanding the biological activities of thiophene derivatives, which can be pivotal in drug discovery and the development of new therapeutics.

Heterocyclic N-oxides in Catalysis and Drug Development

Li et al. (2019) discussed the importance of heterocyclic N-oxide molecules, including pyridine and indazole derivatives, in organic synthesis, catalysis, and drug development. They highlighted these compounds' roles in forming metal complexes, designing catalysts, and their applications in medicinal chemistry, indicating the versatility of heterocyclic structures for developing bioactive molecules (Li et al., 2019).

Pyrrolidine Derivatives in Drug Discovery

Petr et al. (2021) reviewed bioactive molecules with pyrrolidine rings, emphasizing the scaffold's significance in medicinal chemistry due to its stereochemistry and three-dimensional coverage. This review highlights the pyrrolidine ring's role in enhancing pharmacophore space exploration and its contribution to the development of compounds for treating human diseases, demonstrating the utility of nitrogen heterocycles in drug discovery (Petri et al., 2021).

Advanced Oxidation Processes for Environmental Remediation

Qutob et al. (2022) provided an overview of advanced oxidation processes (AOPs) used for degrading acetaminophen, a compound structurally different but relevant in the context of chemical remediation. This study illustrates the potential of AOPs in treating compounds with complex structures in aqueous mediums, suggesting a possible avenue for research into the environmental applications of complex chemical structures like the one you are interested in (Qutob et al., 2022).

properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS2/c23-11-15-10-14-6-3-1-2-4-8-18(14)25-21(15)28-13-20(27)26-22-17(12-24)16-7-5-9-19(16)29-22/h10H,1-9,13H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVXDJCPCWXDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=NC(=C(C=C2CC1)C#N)SCC(=O)NC3=C(C4=C(S3)CCC4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetamide

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